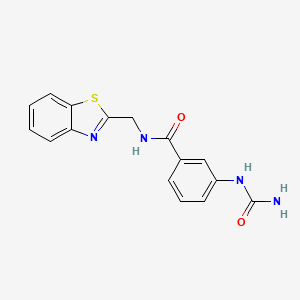![molecular formula C16H13N3O4 B7497812 Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate, also known as XAV-939, is a small molecule inhibitor of the Wnt signaling pathway. The Wnt pathway is a critical signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of the Wnt pathway has been implicated in the development of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate acts by inhibiting the activity of tankyrase, an enzyme that regulates the stability of β-catenin, a key component of the Wnt signaling pathway. Inhibition of tankyrase leads to the stabilization of β-catenin, which in turn leads to the activation of downstream target genes that regulate cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and promote cell cycle arrest. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate is its specificity for the Wnt signaling pathway. This specificity allows for the selective targeting of cancer cells that have dysregulated Wnt signaling, while sparing normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate. One potential direction is the development of more potent and selective tankyrase inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the role of the Wnt signaling pathway in other diseases, such as neurodegenerative disorders and fibrosis. Finally, the combination of this compound with other targeted therapies, such as immune checkpoint inhibitors, may provide a synergistic effect in the treatment of cancer.
Synthesemethoden
The synthesis of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate involves a multi-step process. The first step involves the synthesis of 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid, which is then reacted with methyl 4-aminobenzoate to produce the intermediate compound. This intermediate is then coupled with 3,5-dimethylisoxazole to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including colorectal, breast, lung, and pancreatic cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-9-13-7-11(8-17-15(13)23-19-9)14(20)18-12-5-3-10(4-6-12)16(21)22-2/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBJAAJXVSWANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)


![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)

![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)

